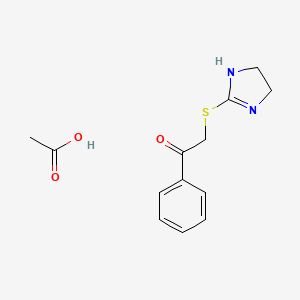
acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone is a compound that features an imidazole ring, a phenyl group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of 4,5-dihydro-1H-imidazole-2-thiol with phenacyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenyl ring can be reduced to form alcohols.
Substitution: The imidazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,5-dihydro-1H-imidazol-2-ylthio)acetic acid: Similar structure but lacks the phenyl group.
4,5-dihydro-1H-imidazole-2-thiol: The precursor in the synthesis of the target compound.
Phenacyl bromide: Another precursor used in the synthesis.
Uniqueness
The uniqueness of acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone lies in its combined structural features, which include an imidazole ring, a phenyl group, and a sulfanyl group. This combination provides a unique set of chemical and biological properties that are not found in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
6333-73-9 |
|---|---|
Molekularformel |
C13H16N2O3S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H12N2OS.C2H4O2/c14-10(9-4-2-1-3-5-9)8-15-11-12-6-7-13-11;1-2(3)4/h1-5H,6-8H2,(H,12,13);1H3,(H,3,4) |
InChI-Schlüssel |
LRKXYNPFBZOGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CN=C(N1)SCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



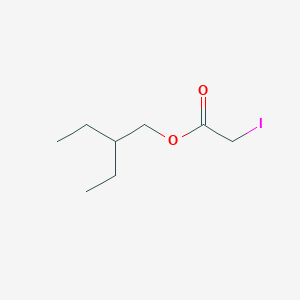
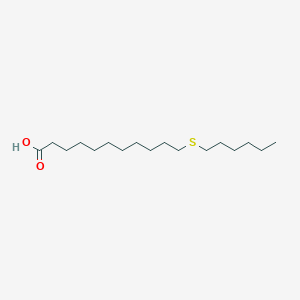



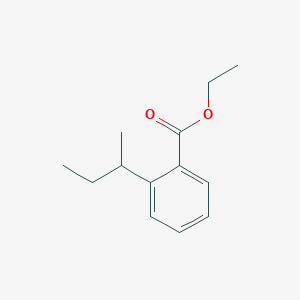
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
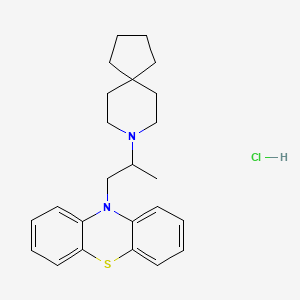
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
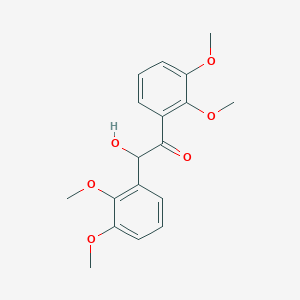
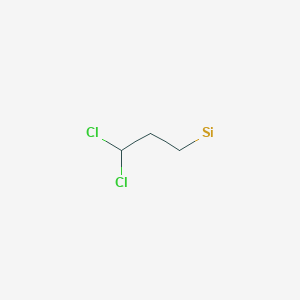
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
